

challenges in the characterization of 2-(4-Methylphenoxy)acetohydrazide

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)acetohydrazide

Cat. No.: B1331712

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Technical Support Center: 2-(4-Methylphenoxy)acetohydrazide

Welcome to the technical support center for **2-(4-Methylphenoxy)acetohydrazide** (CAS No. not readily available, Molecular Formula: $C_9H_{12}N_2O_2$). This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: I've synthesized **2-(4-Methylphenoxy)acetohydrazide**, but my melting point is broad and lower than the reported 411-413K (138-140°C). What could be the issue?

A1: A broad or depressed melting point typically indicates the presence of impurities. Common culprits include:

- **Unreacted Starting Materials:** Residual ethyl(4-methylphenoxy)acetate or hydrazine hydrate can remain in the product.
- **Side Products:** Over-acylation can lead to the formation of N,N'-bis(2-(p-tolyloxy)acetyl)hydrazine.

- **Residual Solvent:** Incomplete drying can leave ethanol or other solvents trapped in the crystal lattice.

Troubleshooting Steps:

- **Recrystallization:** This is the most effective method for purification. Ethanol is a commonly used and effective solvent for recrystallizing **2-(4-Methylphenoxy)acetohydrazide**.^[1]
- **Washing:** Ensure the filtered crystals are thoroughly washed with a small amount of cold solvent to remove soluble impurities.
- **Drying:** Dry the purified product under a vacuum at a moderate temperature to ensure all residual solvent is removed.

Q2: My reaction yield is consistently low. How can I optimize the synthesis of **2-(4-Methylphenoxy)acetohydrazide**?

A2: The synthesis of hydrazides via hydrazinolysis of esters is a standard and generally efficient method.^{[1][2]} To improve a low yield, consider the following:

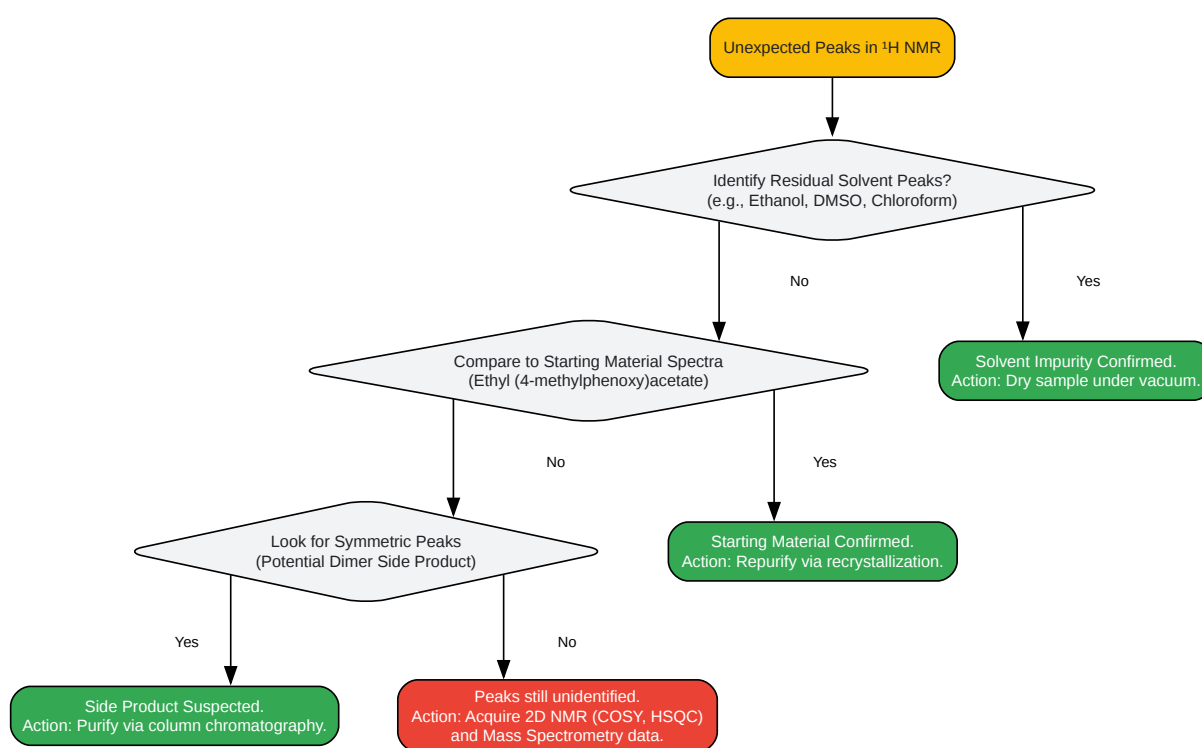
- **Reaction Time & Temperature:** The reaction is often performed by heating on a water bath for several hours (e.g., 6 hours).^{[1][2]} Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).
- **Reagent Stoichiometry:** An excess of hydrazine hydrate (e.g., 2 equivalents) is typically used to drive the reaction to completion.^{[1][2]}
- **Purity of Starting Materials:** Ensure the starting ester, ethyl(4-methylphenoxy)acetate, is pure. Impurities in the starting material can lead to side reactions and lower yields.
- **Product Isolation:** Upon cooling, the product should crystallize.^{[1][2]} If it oils out, try scratching the inside of the flask or adding a seed crystal. Ensure the cooling process is gradual to promote the formation of larger, purer crystals.

Spectroscopic Characterization

Q3: My ¹H NMR spectrum shows unexpected peaks. How do I identify them?

A3: Unexpected peaks often correspond to common impurities or residual solvents. Compare your spectrum to the expected chemical shifts for the product and potential contaminants.

Troubleshooting Workflow for NMR Analysis



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Caption: Troubleshooting workflow for unexpected NMR peaks.

Q4: What are the key features to look for in the IR spectrum of **2-(4-Methylphenoxy)acetohydrazide**?

A4: The IR spectrum provides crucial information about the functional groups present. Key absorptions to identify are:

- N-H Stretching: Two distinct bands in the region of 3200-3400 cm^{-1} corresponding to the symmetric and asymmetric stretching of the $-\text{NH}_2$ group, and another band for the $-\text{NH}-$ group.
- C=O Stretching (Amide I): A strong absorption band typically found around 1650-1680 cm^{-1} .
- C-O-C Stretching: Look for asymmetric and symmetric stretching bands for the aryl-ether linkage, usually in the 1200-1250 cm^{-1} and 1000-1050 cm^{-1} regions, respectively.
- Aromatic C-H Stretching: Peaks just above 3000 cm^{-1} .
- Aromatic C=C Stretching: Bands in the 1450-1600 cm^{-1} region.

Stability and Handling

Q5: Is **2-(4-Methylphenoxy)acetohydrazide** stable? Are there any special storage conditions?

A5: Hydrazide derivatives are generally stable solids under normal laboratory conditions.^[3] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of hydrazide-based compounds in aqueous solutions increases as the pH approaches neutrality.^[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.^[3]

Quantitative Data Summary

Table 1: Physicochemical and Crystallographic Data

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.21 g/mol	[1]
Melting Point	411-413 K (138-140 °C)	[1]
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /n	Not explicitly stated, but common for similar structures.
a (Å)	6.3833 (2)	[1]
b (Å)	4.0755 (1)	[1]
c (Å)	35.9741 (12)	[1]
β (°)	90.018 (2)	[1]
Volume (Å ³)	935.87 (5)	[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylphenoxy)acetohydrazide

This protocol is adapted from the hydrazinolysis method described in the literature.[1][2]

Materials:

- Ethyl(4-methylphenoxy)acetate (1.0 eq)
- Hydrazine hydrate (99%) (2.0 eq)
- Ethanol (as solvent)
- Round-bottom flask
- Reflux condenser

- Heating mantle or water bath
- Filtration apparatus (Büchner funnel)

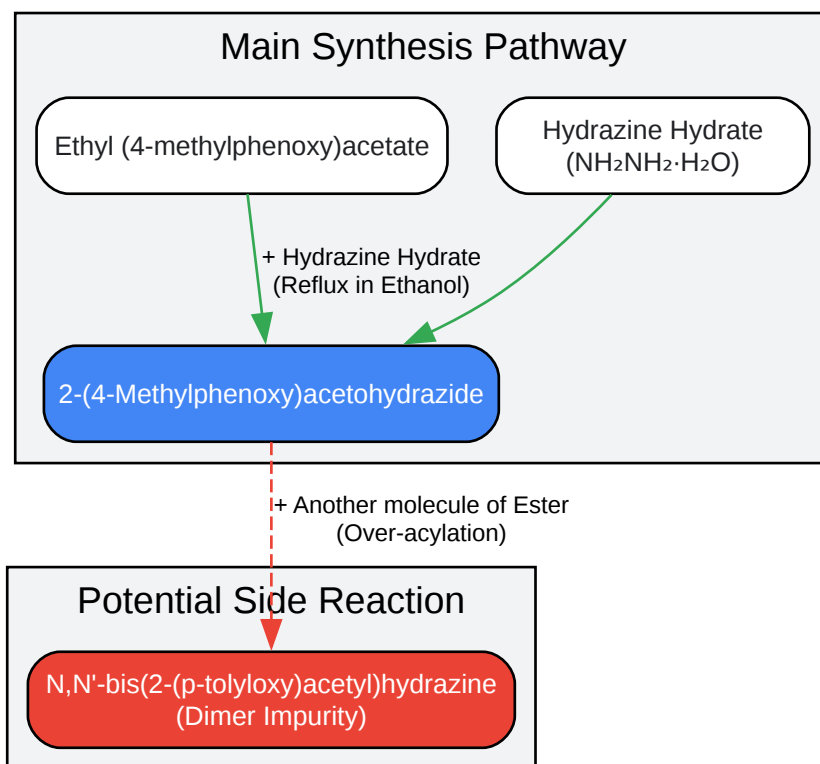
Procedure:

- Combine ethyl(4-methylphenoxy)acetate (e.g., 1.94 g, 0.01 mol) and ethanol (e.g., 15 ml) in a round-bottom flask.
- Add hydrazine hydrate (e.g., 1.0 ml, ~0.02 mol) to the solution.
- Attach a reflux condenser and heat the mixture on a water bath for approximately 6 hours.
- Monitor the reaction progress using TLC (a suitable mobile phase might be ethyl acetate/hexane).
- Once the reaction is complete, remove the excess ethanol by distillation or rotary evaporation.
- Allow the concentrated solution to cool to room temperature, then place it in an ice bath to promote crystallization. Colorless, needle-shaped crystals should form.^[1]
- Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
- Dry the crystals under vacuum to obtain the final product.

Visualizations

Synthesis Pathway and Potential Side Products

The following diagram illustrates the primary synthesis route for **2-(4-Methylphenoxy)acetohydrazide** and highlights the formation of a common impurity.



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Caption: Synthesis pathway and a potential side reaction.

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